molecular formula C13H17N3O B2990290 2-[(1-Methylpiperidin-2-yl)methoxy]pyridine-4-carbonitrile CAS No. 1482954-39-1

2-[(1-Methylpiperidin-2-yl)methoxy]pyridine-4-carbonitrile

Cat. No.: B2990290
CAS No.: 1482954-39-1
M. Wt: 231.299
InChI Key: QRKXCEMPQDWXOT-UHFFFAOYSA-N
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Description

2-[(1-Methylpiperidin-2-yl)methoxy]pyridine-4-carbonitrile is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids

Scientific Research Applications

2-[(1-Methylpiperidin-2-yl)methoxy]pyridine-4-carbonitrile has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including its interactions with various biological targets.

    Medicine: This compound is explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of pharmaceuticals and other chemical products.

Preparation Methods

The synthesis of 2-[(1-Methylpiperidin-2-yl)methoxy]pyridine-4-carbonitrile involves several steps. One common synthetic route includes the reaction of 2-chloropyridine-4-carbonitrile with 1-methylpiperidine in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures. Industrial production methods often involve similar reaction conditions but are optimized for large-scale synthesis to ensure high yield and purity .

Chemical Reactions Analysis

2-[(1-Methylpiperidin-2-yl)methoxy]pyridine-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .

Comparison with Similar Compounds

2-[(1-Methylpiperidin-2-yl)methoxy]pyridine-4-carbonitrile can be compared with other piperidine derivatives such as:

Properties

IUPAC Name

2-[(1-methylpiperidin-2-yl)methoxy]pyridine-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O/c1-16-7-3-2-4-12(16)10-17-13-8-11(9-14)5-6-15-13/h5-6,8,12H,2-4,7,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRKXCEMPQDWXOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCCC1COC2=NC=CC(=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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